Indoprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic and Anti-inflammatory Properties

The primary focus of Indoprofen research lies in its analgesic (pain-relieving) and anti-inflammatory properties. Studies have investigated its effectiveness in managing pain and inflammation associated with:

- Rheumatoid arthritis: Research suggests Indoprofen may be as effective as other NSAIDs in reducing pain and inflammation in rheumatoid arthritis [].

- Osteoarthritis: Studies have shown Indoprofen's efficacy in relieving pain and improving joint function in patients with osteoarthritis [].

- Dysmenorrhea (painful menstruation): Indoprofen has demonstrated pain-relieving effects in women experiencing dysmenorrhea [].

- Postoperative pain: Research indicates Indoprofen's potential for managing pain after surgical procedures [].

Other Potential Applications

Beyond its analgesic and anti-inflammatory properties, Indoprofen has been explored for its possible benefits in:

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was developed for its analgesic and anti-inflammatory properties. It is chemically classified as a propionic acid derivative, specifically a monocarboxylic acid with the molecular formula and a molar mass of approximately 281.31 g/mol . Indoprofen was primarily used to alleviate pain and inflammation but was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding associated with its use .

Indoprofen was withdrawn from the market due to reports of severe gastrointestinal bleeding and other adverse effects [, ]. While the exact mechanisms of these side effects are not fully understood, they are likely related to its inhibition of COX-1, which plays a role in protecting the stomach lining [].

Future Research

Despite its withdrawal, research on Indoprofen continues. Studies suggest it may have potential applications in areas like:

- Reduction Reaction: The nitro group in 2-(4-nitrophenyl)propionic acid is reduced using iron and hydrochloric acid to yield 2-(4-aminophenyl)propionic acid.

- Formation of Phthalimide: This intermediate then reacts with phthalic anhydride to form a phthalimide derivative.

- Final Reduction: The final step involves treating the phthalimide with zinc in acetic acid, resulting in the formation of Indoprofen through the reduction of one of the amide groups .

Indoprofen exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. Although it was effective, its adverse effects, particularly gastrointestinal bleeding, overshadowed its therapeutic benefits . Research has also indicated that Indoprofen may enhance the production of survival of motor neuron protein, suggesting potential applications in treating spinal muscular atrophy .

The synthesis methods for Indoprofen can be categorized as follows:

- Traditional Synthesis:

- Reduction of 2-(4-nitrophenyl)propionic acid to 2-(4-aminophenyl)propionic acid.

- Reaction with phthalic anhydride.

- Final reduction with zinc in acetic acid.

- Alternative Approaches:

Indoprofen has been studied for its interactions with various compounds:

- It may increase the risk or severity of adverse effects when combined with Betulinic Acid.

- There are indications that it can influence the excretion rates of certain drugs, suggesting caution when co-administered with other medications .

Indoprofen shares structural and functional similarities with several other NSAIDs. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | Widely used; less gastrointestinal toxicity than Indoprofen. |

| Naproxen | C₁₅H₁₄O₃ | Longer half-life; often preferred for chronic pain management. |

| Ketoprofen | C₁₄H₁₄O₃ | Known for its anti-inflammatory properties; also available as a topical formulation. |

| Flurbiprofen | C₁₄H₁₄O₂ | Used primarily for pain relief; has a unique mechanism involving both COX inhibition and leukotriene modulation. |

Indoprofen's unique isoindolone ring structure differentiates it from these compounds, contributing to its specific pharmacological profile and associated risks .

Molecular Composition and IUPAC Name

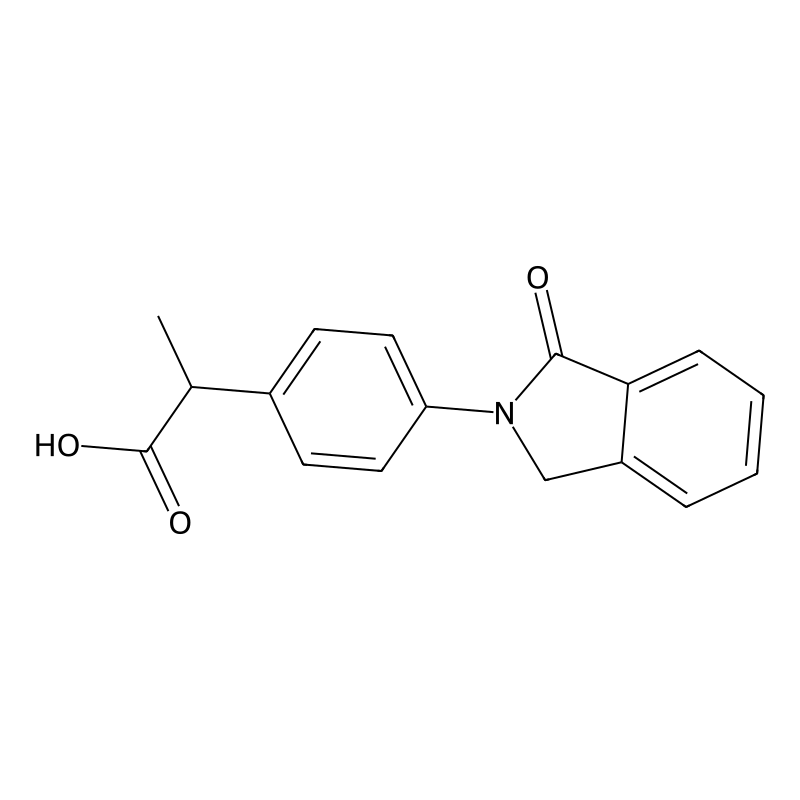

Indoprofen’s molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol. Its IUPAC name is 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, reflecting its structural components: a propanoic acid moiety linked to a phenyl group substituted with an isoindolone ring system. The compound’s core structure consists of an α-methylbenzeneacetic acid derivative, where the benzene ring is substituted at the para position with a 1-oxo-2-isoindolinyl group.

Key structural features include:

- Phthalimide-derived isoindolone ring: A bicyclic system formed by a benzene ring fused to a lactam (cyclic amide).

- Propanoic acid side chain: A chiral center at the α-carbon (C2) of the propanoic acid group.

- Carboxylic acid functional group: Critical for hydrogen bonding in crystal packing.

Table 1: Molecular Properties of Indoprofen

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅NO₃ | |

| Molecular Weight | 281.31 g/mol | |

| IUPAC Name | 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid | |

| CAS Registry Number | 31842-01-0 |

Stereochemical Configuration and Chiral Centers

Indoprofen exhibits stereochemical complexity due to its propanoic acid side chain. The compound contains a single chiral center at the α-carbon (C2) of the propanoic acid group, where the substituents are arranged in a tetrahedral geometry.

Key Stereochemical Details:

- Absolute Configuration: The (R)-enantiomer (dexindoprofen) is the pharmacologically active form, while the (S)-enantiomer is less active or inactive.

- Synonyms: Dexindoprofen (R-form) and indoprofen (racemic mixture).

- Chiral Center Identification: The C2 atom is bonded to:

Table 2: Stereochemical Properties of Indoprofen Enantiomers

| Property | Dexindoprofen (R-Form) | Indoprofen (Racemic) |

|---|---|---|

| Configuration at C2 | R | R/S (50:50) |

| Pharmacological Activity | Active NSAID | Reduced efficacy |

| CAS Registry Number | 53086-13-8 | 31842-01-0 |

Crystalline Form and Solid-State Characterization

Indoprofen crystallizes in distinct polymorphs and co-crystal forms, with structural data obtained via X-ray crystallography.

Crystallographic Parameters

The parent compound crystallizes in the monoclinic space group P2₁/n (No. 14), with unit cell parameters:

Hydrogen Bonding and Packing

- Intramolecular Hydrogen Bonds: The carboxylic acid group forms a strong intramolecular O–H⋯O interaction with the carbonyl oxygen of the isoindolone ring.

- Intermolecular Interactions: Crystals exhibit R²₂(8) carboxylic acid dimer motifs, where two carboxylic acid groups form centrosymmetric hydrogen bonds.

Co-Crystal Forms with Piperazine-Based Drugs

Indoprofen forms salts with piperazine-containing drugs like ciprofloxacin (CIP), adopting distinct crystal packing motifs:

- CIP/INDP/H₂O: Triclinic space group P1̄, with one molecule of each component in the asymmetric unit. The carboxylate group of indoprofen interacts with protonated piperazine nitrogens in CIP via N–H⋯O bonds.

- CIP/DIF: Centrosymmetric tetrameric motifs linked by C–H⋯F interactions, forming a 3D network.

Indoprofen exhibits well-defined thermodynamic characteristics that are fundamental to understanding its physical behavior and handling requirements. The compound demonstrates a melting point range of 213-214°C [1] [2] [3] [4], indicating good thermal stability at moderate temperatures. This relatively high melting point is consistent with the rigid isoindolone ring system that forms the structural nucleus of this propionic acid derivative [5].

The boiling point of indoprofen has been estimated through computational methods to fall within the range of 423.97-511.3°C [2] [3]. These estimates, while showing some variation, consistently indicate that indoprofen requires substantial thermal energy for vaporization, reflecting strong intermolecular forces within the crystalline structure. The flash point has been determined to be 263°C [2] [3], establishing important safety parameters for handling and storage procedures.

Additional thermodynamic properties include a molecular weight of 281.31 g/mol [6] [7] [9] [10] [11] and an estimated density ranging from 1.1302 to 1.308 g/cm³ [2] [3]. The molecular formula C₁₇H₁₅NO₃ defines the precise atomic composition, comprising seventeen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [6] [9] [10] [11].

Solubility Profile in Organic Solvents and Aqueous Media

The solubility characteristics of indoprofen vary significantly across different solvent systems, reflecting its chemical structure and polarity. In aqueous media, indoprofen demonstrates limited solubility, being classified as insoluble to slightly soluble in water [12] [13]. This poor aqueous solubility is attributed to the compound's lipophilic nature and the presence of the aromatic isoindolone ring system.

In contrast, indoprofen shows enhanced solubility in organic solvents. Dimethyl sulfoxide (DMSO) serves as an excellent solvent, with reported solubility values ranging from ≥38 mg/mL (135.08 mM) to 52 mg/mL (184.84 mM) [7] [12]. This high solubility in DMSO makes it a preferred solvent for stock solution preparation in research applications.

Ethanol solubility mirrors the aqueous behavior, with indoprofen being insoluble to slightly soluble [12] [13]. However, methanol demonstrates improved solvation properties, allowing indoprofen to achieve soluble concentrations [4] [13]. Generally, organic solvents provide superior solubility compared to aqueous systems [14] [13], which is consistent with the compound's lipophilic character.

The predicted water solubility expressed as log₁₀ concentration in mol/L is -4.31 [15], confirming the extremely limited aqueous solubility. This value indicates that indoprofen concentrations in pure water would be approximately 10⁻⁴·³¹ mol/L under standard conditions.

Partition Coefficients and Lipophilicity

Lipophilicity represents a critical physicochemical parameter that influences indoprofen's biological activity and pharmacokinetic properties. The octanol-water partition coefficient (log P) ranges from 2.77 to 3.035 [1] [15], indicating moderate to high lipophilicity. This range places indoprofen within the optimal lipophilicity window for many pharmaceutical applications.

Computational prediction methods have generated log P values spanning 2.66 to 3.82 [16] [17], with variations attributed to different calculation algorithms and molecular descriptors employed. These predictions generally align with experimental determinations, providing confidence in the reported lipophilicity values.

The McGowan characteristic volume has been calculated as 211.000 mL/mol [15], providing insight into the molecular size and its contribution to partitioning behavior. This parameter, combined with the partition coefficient data, enables comprehensive understanding of indoprofen's distribution behavior in biphasic systems.

The moderate lipophilicity of indoprofen suggests favorable characteristics for membrane permeation while maintaining sufficient aqueous compatibility for biological systems. This balance is crucial for the compound's anti-inflammatory activity and its ability to reach target tissues effectively.

Stability Under Various Environmental Conditions

Indoprofen demonstrates chemical stability under recommended storage conditions [18] [19] [20], making it suitable for long-term storage when proper protocols are followed. Optimal storage temperatures are 2-8°C for long-term storage and -20°C for powder formulations [7] [2] [18] [19]. These temperature ranges ensure minimal degradation and maintain compound integrity over extended periods.

Thermal decomposition becomes a concern under extreme conditions, particularly during fire situations where indoprofen may decompose and emit toxic fumes [18] [19]. The decomposition products under such conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides, necessitating appropriate safety measures during handling and storage.

Light sensitivity has been identified as a significant stability factor, with recommendations to protect indoprofen from light exposure [19] [21]. This photosensitivity is attributed to the compound's photoreactive properties [21], which can lead to degradation and formation of potentially harmful photoproducts.

Chemical incompatibilities include strong acids and alkalis, as well as strong oxidizing and reducing agents [18]. These substances should be avoided during storage and handling to prevent unwanted chemical reactions that could compromise compound stability.

Environmental degradation studies reveal that indoprofen exhibits low biodegradability [21] [22], contributing to its persistence in environmental systems. This characteristic, combined with its photoreactive properties [21], suggests that environmental fate and transport mechanisms may involve both photochemical and limited biological transformation pathways.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE10 - Indoprofen

Pictograms

Acute Toxic;Health Hazard

Other CAS

31842-01-0

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Singlet oxygen scavenging activity of non-steroidal anti-inflammatory drugs

David Costa, Ana Gomes, José L F C Lima, Eduarda FernandesPMID: 18647485 DOI: 10.1179/135100008X308876

Abstract

It has long been known that singlet oxygen ((1)O2) is generated during inflammatory processes. Once formed in substantial amounts, (1)O2 may have an important role in mediating the destruction of infectious agents during host defense. On the other hand, (1)O2 is capable of damaging almost all biological molecules and is particularly genotoxic, which gives a special relevance to the scavenging of this ROS throughout anti-inflammatory treatments. Considering that the use of non-steroidal anti-inflammatory drugs (NSAIDs) constitutes a first approach in the treatment of persistent inflammatory processes (due to their ability to inhibit cyclooxygenase), a putative scavenging activity of NSAIDs for (1)O2 would also represent a significant component of their therapeutic effect. The aim of the present study was to evaluate the scavenging activity for (1)O2 by several chemical families of NSAIDs. The results suggested that the pyrazole derivatives (dipyrone and aminopyrine) are, by far, the most potent scavengers of (1)O2 (much more potent compared to the other tested NSAIDs), displaying IC(50)-values in the low micromolar range. There was a lack of activity for most of the arylpropionic acid derivatives tested, with only naproxen and indoprofen displaying residual activities, as for the oxazole derivative, oxaprozin. On the other hand, the pyrrole derivatives (tolmetin and ketorolac), the indolacetic acid derivatives (indomethacin, and etodolac), as well as sulindac and its metabolites (sulindac sulfide and sulindac sulfone) displayed scavenging activity in the high micromolar range. Thus, the scavenging effect observed for dipyrone and aminopyrine will almost certainly contribute to their healing effect in the treatment of prolonged or chronic inflammation, while that of the other studied NSAIDs may have a lower contribution, though these assumptions still require further in vivo validation.Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils

Hyu Ji Lee, Soo Jeong Lim, Seung Jun Oh, Dae Hyuk Moon, Dong Jin Kim, Jinsung Tae, Kyung Ho YooPMID: 18242990 DOI: 10.1016/j.bmcl.2008.01.066

Abstract

Based on the structural features of Indoprofen and PIB, a series of isoindol-1,3-diones 1a-k and isoindol-1-ones 2a-l were designed and synthesized. These 23 compounds were evaluated by competitive binding assay against aggregated Abeta42 fibrils using [(125)I]TZDM. All the isoindolone derivatives showed very good binding affinities with K(i) values in the subnanomolar range (0.42-0.94 nM). Among them, isoindol-1,3-diones 1i and 1k and isoindol-1-ones 2c and 2i exhibited excellent binding affinities (K(i)=0.42-0.44 and 0.46-0.49 nM) than those of Indoprofen (K(i)=0.52 nM) and PIB (K(i)=0.70 nM). These results suggest that isoindolones could be served as a scaffold for potential AD diagnostic probes to monitor Abeta fibrils.Dexibuprofen (S(+)-isomer ibuprofen) reduces microglial activation and impairments of spatial working memory induced by chronic lipopolysaccharide infusion

Da-Qing Jin, Jin-Young Sung, Yoo Kyeong Hwang, Kyoung Ja Kwon, Seol-Heui Han, Sun Seek Min, Jung-Soo HanPMID: 18295322 DOI: 10.1016/j.pbb.2008.01.016

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) have been proposed as a therapeutics to reduce the risk of Alzheimer's disease (AD). The present study shows that the peripheral administration of dexibuprofen (S(+)-isomer ibuprofen), which causes less gastric damage and has better anti-inflammatory effects than ibuprofen, reduces the microglial activation in the cortex and hippocampus, and reduces the phosphorylation of extracellular signal-regulated kinases in the hippocampus, which has been induced by chronic infusion of lipopolysaccharide (LPS) into the fourth ventricle of Wistar rats. The effects of dexibuprofen on impairments of spatial working memory induced by LPS infusions were measured with a trial-unique matching-to-place task in a water maze which assessed memory for place information over varying delays. When performing the water maze task, the rats with the LPS infusions showed spatial working memory impairments relative to the rats with the artificial cerebrospinal fluid. Daily administrations of dexibuprofen reduced the spatial working memory impairment induced by the chronic LPS infusion. The results indicate that NSAID treatments using dexibuprofen significantly attenuate the processes that drive the pathology associated with AD and that this process may involve the suppression of microglial activation.Integrated In Silico-In Vitro Discovery of Lung Cancer-related Tumor Pyruvate Kinase M2 (PKM2) Inhibitors

Xiangyun Ye, Yinjia Sun, Yunhua Xu, Zhiwei Chen, Shun LuPMID: 26951145 DOI: 10.2174/1573406412666160307151535

Abstract

The tumor pyruvate kinase M2 (PKM2) is involved in the glycolytic pathway of lung cancer and targeting this kinase has been observed to radiosensitize non-small cell lung cancer (NSCLC).An integration of in silico virtual screening and in vitro kinase assay was described to discover novel PKM2 inhibitors from a candidate library containing >400,000 commercially available compounds.

The method is a stepwise screening scheme that first used empirical strategies to fast exclude those undruggable compounds in the library and then employed molecular docking and molecular dynamics (MD)-based rescoring to identify few potential hits. Subsequently, the computational findings were substantiated using a standard kinase assay protocol.

Four compounds, i.e. nalidixic acid, indoprofen, hematoxylin and polydatin, were identified to inhibit PKM2 kinase at micromolar level, with IC50 values of 53, 21, 340 and 128 .M, respectively.

Structural analysis revealed that hydrogen bonds, salt bridges, π-π stacking and hydrophobic forces co-confer high stability and strong specificity to PKM2-inhibitor binding.

A randomized, crossover study to determine bioequivalence of two brands of dexibuprofen 400 mg tablets in healthy Asian adult male subjects of Indian origin

S Menon, N Kadam, G Patil, P MhatrePMID: 18218298 DOI: 10.5414/cpp46048

Abstract

To estimate the bioavailability and evaluate bioequivalence of a single dose of a dexibuprofen tablet (test formulation, containing dexibuprofen 400 mg, manufactured by Emcure Pharmaceuticals Ltd., Pune, India) and to compare it with that of a single dose of a Seractil tablet (reference formulation, containing dexibuprofen 400 mg, manufactured by Genus Pharmaceuticals, Bershire, UK) under fasting conditions.Using a two-treatment, two-period, two-sequence, randomized crossover design, test and reference formulations were administered as individual single doses to 24 healthy adult Asian male subjects of Indian origin under non-fed conditions, with 4 days washout period between dosing. 17 blood samples were drawn from each subject over a 12-hour period. Pharmacokinetic parameters, Cmax, AUC0-t, AUC0-infinity and Cmax/AUC0-infinity were calculated from the plasma concentration-time data of each individual and during each period by applying non-compartmental analysis. Analysis of variance was carried out using logarithmically transformed and non-transformed values of the stated pharmacokinetic parameters. Data for test and reference formulations were analyzed statistically to test for bioequivalence of the two formulations.

All 24 subjects who received the two formulations on two occasions with a washout period of 4 days, completed the study and provided an adequate amount of blood at each sampling point. After oral administration the values of Cmax (microg/ml), tmax (h), AUC0-t (microg/ml x h), AUC0-infinity (microg/ml x h) for reference and test formulations were 23.501 and 22.948, 1.156 and 1.281, 69.795 and 68.455, and 72.454 and 70.208, respectively. ANOVA and CI test showed no significant (p > 0.05) variation in these pharmacokinetic parameters of test and reference formulations. When the AUC0-t values for both formulations for non-transformed and log-transformed data were compared, the test formulation showed a bioavailability of 98.08% and 99.56%, respectively, as compared to reference formulation. These values are within the acceptance limit of 80 - 120%. No adverse events were observed in any of the subjects during the two runs of the study. Both clinical and laboratory parameters of all subjects showed no clinically significant changes.

The test formulation containing dexibuprofen 400 mg (manufactured by Emcure Pharmaceuticals Ltd., Pune, India) was bioequivalent to reference formulation (Seractil, manufactured by Genus Pharmaceuticals, Berkshire, UK). Both formulations were well tolerated. The test formulation can be considered a pharmaceutically and therapeutically equivalent alternative to Seractil.

Modification of pepsinogen I levels and their correlation with gastrointestinal injury after administration of dexibuprofen, ibuprofen or diclofenac: a randomized, open-label, controlled clinical trial

B J Gómez, A Caunedo, L Redondo, J Esteban, M Sáenz-Dana, M Blasco, P Hergueta, M Rodríguez-Téllez, R Romero, F J Pellicer, J M HerreríasPMID: 16625984 DOI: 10.5414/cpp44154

Abstract

To assess the effect of a 2-week treatment with dexibuprofen, in comparison with ibuprofen and diclofenac, on pepsinogen plasma concentrations and gastrointestinal mucosa, as well as the correlation of these changes with gastrointestinal mucosal injury.60 patients with rheumatologic disease in chronic therapy with NSAID, were included. After a 7-day run-in period patients were randomly assigned to receive a 14-day treatment with dexibuprofen (Group A; Day 1 - 3 = 400 mg t.i.d; Day 4 - 14 = 400 mg b.i.d.), ibuprofen (Group B; Day 1 - 3 = 800 mg t.i.d; Day 4 -14 = 800 mg b.i.d.) or diclofenac (Group C; Day 1 - 3 = 50 mg t.i.d; Day 4 - 14 = 50 mg b.i.d.). Upper gastrointestinal endoscopy (Day 15), capsule-endoscopy (Day 16, 7 patients of each group) and determination of pepsinogen plasma concentrations were performed (basal and Day 15). A semiquantitative scale was designed for the assessment of the gastrointestinal mucosa.

No differences in plasma pepsinogen were found between treatment groups or gastrointestinal injury grades or between basal and post-therapy determinations. Dexibuprofen showed gastroduodenal mucosal injury in fewer patients (42.1%) than was the case with ibuprofen (5%; p = 0.003) and diclofenac (30%; p = N.S.). Dexibuprofen administration was also associated with more patients having no intestinal mucosal damage (42.86% vs. 28.7% in the diclofenac group and 14.29% in the ibuprofen group; p = 0.0175). The rate of clinical adverse events was similar in Groups A, B and C (28%, 38% and 34%).

Dexibuprofen showed a lower rate of gastroduodenal and intestinal mucosal injury. This effect was not mediated by modifications of plasma pepsinogen levels.

[C-H Functionalization by Transition-metal-catalyst or in Situ Generated Base]

Kanako Nozawa-KumadaPMID: 31582607 DOI: 10.1248/yakushi.19-00146

Abstract

Direct functionalization of the C-H bond is a highly attractive method because it does not require any pre-functionalized starting materials. Therefore this method can be adopted to attain the atom- and step-economic synthesis of organic compounds. We recently developed novel C-H functionalization reactions using two strategies. The first strategy is transition-metal catalyzed C-H functionalization, which comprises the copper-catalyzed oxidative C(sp)-H functionalization of 2-alkyl-N-arylbenzamides for the synthesis of N-aryl-isoindolinones. This method can be applied to various substituted substrates and the synthesis of bioactive compounds, indoprofen and DWP205190. It provides an efficient approach toward the construction of isoindolinone skeletons. The second strategy is an in situ generated base-mediated C-H functionalization comprising the deprotonative silylation of C(sp)-H and C(sp

)-H bonds by the base generated in situ from trifluoromethyltrimethylsilane (CF

SiMe

) and its activator. In the C(sp)-H silylation of terminal alkynes, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) acts as both a solvent and activator; therefore no additional activator is required. Moreover, the preferential deprotonation of terminal alkynes using this system proceeds faster than the trifluoromethylation of ketones and esters.

Indoprofen prevents muscle wasting in aged mice through activation of PDK1/AKT pathway

Hyebeen Kim, Sung Chun Cho, Hyeon-Ju Jeong, Hye-Young Lee, Myong-Ho Jeong, Jung-Hoon Pyun, Dongryeol Ryu, MinSeok Kim, Young-Sam Lee, Minseok S Kim, Sang Chul Park, Yun-Il Lee, Jong-Sun KangPMID: 32096917 DOI: 10.1002/jcsm.12558

Abstract

Muscle wasting, resulting from aging or pathological conditions, leads to reduced quality of life, increased morbidity, and increased mortality. Much research effort has been focused on the development of exercise mimetics to prevent muscle atrophy and weakness. In this study, we identified indoprofen from a screen for peroxisome proliferator-activated receptor γ coactivator α (PGC-1α) inducers and report its potential as a drug for muscle wasting.The effects of indoprofen treatment on dexamethasone-induced atrophy in mice and in 3-phosphoinositide-dependent protein kinase-1 (PDK1)-deleted C2C12 myotubes were evaluated by immunoblotting to determine the expression levels of myosin heavy chain and anabolic-related and oxidative metabolism-related proteins. Young, old, and disuse-induced muscle atrophic mice were administered indoprofen (2 mg/kg body weight) by gavage. Body weight, muscle weight, grip strength, isometric force, and muscle histology were assessed. The expression levels of muscle mass-related and function-related proteins were analysed by immunoblotting or immunostaining.

In young (3-month-old) and aged (22-month-old) mice, indoprofen treatment activated oxidative metabolism-related enzymes and led to increased muscle mass. Mechanistic analysis using animal models and muscle cells revealed that indoprofen treatment induced the sequential activation of AKT/p70S6 kinase (S6K) and AMP-activated protein kinase (AMPK), which in turn can augment protein synthesis and PGC-1α induction, respectively. Structural prediction analysis identified PDK1 as a target of indoprofen and, indeed, short-term treatment with indoprofen activated the PDK1/AKT/S6K pathway in muscle cells. Consistent with this finding, PDK1 inhibition abrogated indoprofen-induced AKT/S6K activation and hypertrophic response.

Our findings demonstrate the effects of indoprofen in boosting skeletal muscle mass through the sequential activation of PDK1/AKT/S6K and AMPK/PGC-1α. Taken together, our results suggest that indoprofen represents a potential drug to prevent muscle wasting and weakness related to aging or muscle diseases.